molecular formula C10H18N2O B12285663 9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one

9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one

Cat. No.: B12285663
M. Wt: 182.26 g/mol
InChI Key: TXUOPEDMZNLAOE-UHFFFAOYSA-N
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Description

9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one is a chemical compound with the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol It is a bicyclic compound containing nitrogen atoms, making it part of the diazabicyclo family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction, where an azomethine ylide is generated in situ from an aldehyde and an amine, followed by cycloaddition with an activated alkene . This method allows for the formation of the bicyclic structure in a single step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group can affect its interactions with other molecules, making it distinct from its analogs.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

9-propyl-3,9-diazabicyclo[4.2.1]nonan-4-one

InChI

InChI=1S/C10H18N2O/c1-2-5-12-8-3-4-9(12)7-11-10(13)6-8/h8-9H,2-7H2,1H3,(H,11,13)

InChI Key

TXUOPEDMZNLAOE-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2CCC1CNC(=O)C2

Origin of Product

United States

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